1-Boc-4-isopropyl-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isopropyl group attached to the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-isopropyl-4-piperidinecarboxylic acid can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and isopropyl bromide under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-isopropyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Boc-4-isopropyl-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly in the field of neuropharmacology.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc group protects the nitrogen atom in the piperidine ring from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The compound can be deprotected under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperidine-4-carboxylic acid: Similar in structure but lacks the isopropyl group.
1-Boc-4-benzyl-4-piperidinecarboxylic acid: Contains a benzyl group instead of an isopropyl group.
1-Boc-piperidine-4-carboxaldehyde: Features an aldehyde group instead of a carboxylic acid group.
Uniqueness
1-Boc-4-isopropyl-4-piperidinecarboxylic acid is unique due to the presence of both the Boc protecting group and the isopropyl group, which confer specific reactivity and stability properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection steps .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMWUMCFDOCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662855 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093396-57-6 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.